tetranor-PGDM-d6 -

tetranor-PGDM-d6

Catalog Number: EVT-1443224
CAS Number:
Molecular Formula: C16H24O7
Molecular Weight: 334.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetranor-PGDM (11,15-Dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major urinary metabolite of Prostaglandin D2 (PGD2) [, , , , ]. PGD2 itself is a cyclooxygenase (COX) product of arachidonic acid primarily produced by mast cells [, , , ]. Tetranor-PGDM serves as a valuable biomarker for monitoring in vivo mast cell activation and assessing the severity of various inflammatory and allergic conditions [, , , , , , ].

11,15-Dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (Tetranor-PGDM)

Compound Description: 11,15-Dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as tetranor-PGDM, is a key metabolite of Prostaglandin D2 (PGD2). Research suggests it serves as a sensitive and non-invasive biomarker for a range of conditions, including food allergies [, , , , ], aspirin-intolerant asthma [, , , ], muscular dystrophy [, , ], and mast cell activation [, ]. Elevated levels of tetranor-PGDM in urine are often associated with disease activity.

Prostaglandin D2 (PGD2)

Compound Description: Prostaglandin D2 (PGD2) is a cyclooxygenase (COX) product of arachidonic acid. It plays a significant role in various physiological processes by activating D prostanoid receptors, influencing vascular function, platelet activity, and leukocyte behavior []. Studies have linked PGD2 to the development and resolution of inflammation [].

Relevance: Tetranor-PGDM-d6 and tetranor-PGDM are both metabolites of PGD2. Tetranor-PGDM is a breakdown product of PGD2, and its levels in urine reflect PGD2 production in the body [, ]. Therefore, measuring tetranor-PGDM-d6 levels can provide insights into PGD2 activity.

9α,11β-PGF2α

Compound Description: 9α,11β-PGF2α is another urinary metabolite of Prostaglandin D2 (PGD2) []. It serves as a marker for PGD2 production, especially in studies investigating the dynamics of PGD2 release during challenges [].

Tetranor-PGEM

Compound Description: Tetranor-PGEM is a major urinary metabolite of Prostaglandin E2 (PGE2), an arachidonic acid metabolite known for its anti-inflammatory properties [, , ]. Elevated levels of tetranor-PGEM are associated with disease severity in conditions like cystic fibrosis [].

Leukotriene E4 (LTE4)

Compound Description: Leukotriene E4 (LTE4) is a potent inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism [, ]. It plays a key role in allergic and inflammatory responses, particularly in conditions like asthma [, ].

Relevance: While not directly structurally related, LTE4 is often studied alongside tetranor-PGDM-d6 and other prostaglandin metabolites in research concerning inflammatory airway diseases like asthma [, , ]. Both compounds are considered biomarkers of inflammation and can provide insights into the underlying inflammatory processes in these conditions.

Source

Tetranor-prostaglandin D metabolite is derived from the metabolism of prostaglandin D2, which is produced by mast cells during allergic responses. Prostaglandin D2 is synthesized from arachidonic acid through the action of cyclooxygenase enzymes and subsequently converted into various metabolites, including tetranor-prostaglandin D metabolite.

Classification

Tetranor-prostaglandin D metabolite D6 falls under the category of eicosanoids, which are signaling molecules derived from fatty acids. Specifically, it is classified as a prostaglandin metabolite and serves as an important indicator in clinical diagnostics for food allergies.

Synthesis Analysis

Methods

The synthesis of tetranor-prostaglandin D metabolite D6 typically involves the deuteration of tetranor-prostaglandin D metabolite, which can be achieved through various chemical reactions that incorporate deuterium into the molecular structure.

Technical Details

The synthesis process often utilizes isotopic labeling techniques to ensure that the resulting compound can be differentiated from its non-deuterated counterparts during analytical procedures. The incorporation of deuterium enhances the stability and detection sensitivity in mass spectrometry applications.

Molecular Structure Analysis

Structure

Tetranor-prostaglandin D metabolite D6 has a complex molecular structure characterized by multiple functional groups typical of prostaglandins. The structural formula includes a cyclopentane ring and various hydroxyl and carboxylic acid groups that contribute to its biological activity.

Data

The molecular formula for tetranor-prostaglandin D metabolite D6 is C20H30D6O5, where "D" indicates the presence of deuterium atoms. The compound's molecular weight is approximately 350.52 g/mol.

Chemical Reactions Analysis

Reactions

Tetranor-prostaglandin D metabolite D6 participates in various biochemical reactions, primarily as a product of enzymatic conversions involving prostaglandins. It can undergo further metabolic transformations or be involved in receptor-mediated signaling pathways.

Technical Details

The analysis of tetranor-prostaglandin D metabolite D6 often employs high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to quantify its levels in biological samples, particularly urine. This method allows for precise measurement and differentiation from other metabolites.

Mechanism of Action

Process

The mechanism of action for tetranor-prostaglandin D metabolite D6 involves its role as a biomarker for mast cell activation and inflammation. When mast cells release prostaglandin D2 in response to allergens, it is subsequently metabolized into tetranor-prostaglandin D metabolite.

Data

Studies have shown that elevated levels of urinary tetranor-prostaglandin D metabolite correlate with the severity of allergic reactions in both murine models and human subjects. This correlation suggests that monitoring its levels can provide insights into the inflammatory processes associated with food allergies.

Physical and Chemical Properties Analysis

Physical Properties

Tetranor-prostaglandin D metabolite D6 is typically presented as a stable solid or liquid depending on its formulation. It is soluble in organic solvents commonly used in analytical chemistry.

Chemical Properties

The compound exhibits characteristic reactivity typical of prostaglandins, including interactions with specific receptors involved in inflammatory responses. Its stability under various conditions makes it suitable for use as an internal standard in quantitative analyses.

Relevant data indicate that tetranor-prostaglandin D metabolite has a melting point range conducive to analytical applications, typically between 50-60 °C when analyzed under controlled conditions.

Applications

Scientific Uses

Tetranor-prostaglandin D metabolite D6 has significant applications in clinical diagnostics, particularly as a non-invasive biomarker for monitoring food allergies. Its measurement can aid in evaluating allergic responses and the efficacy of therapeutic interventions.

Research indicates that it may also serve as a valuable tool in studies related to mast cell biology and inflammatory diseases, providing insights into the underlying mechanisms of allergic reactions and potential therapeutic targets.

Chemical Characterization and Biosynthesis of Tetranor-PGDM-d6

Structural Elucidation and Isotopic Labeling

Tetranor-PGDM-d6 (tetranor-Prostaglandin D Metabolite-d6; CAS 1314905-92-4) is a deuterated analog of the endogenous prostaglandin D₂ (PGD₂) metabolite tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid). Its molecular formula is C₁₆H₁₈O₇D₆, with a molecular weight of 334.4 g/mol, contrasting with the non-deuterated form (C₁₆H₂₄O₇; 328.36 g/mol) [2] [6]. The deuterium atoms are strategically incorporated at six positions: the 17, 17′, 18, 18′, 19, and 19′ carbons of the parent tetranor-PGDM structure. This labeling replaces hydrogen atoms with stable deuterium isotopes, maintaining chemical equivalence while creating a distinct mass signature for analytical detection [3]. The core structure retains the dicarboxylic acid functional groups and the cyclopentane ring with hydroxyl and keto modifications characteristic of prostaglandin metabolites (Figure 1) [2] [6].

Table 1: Structural Characteristics of Tetranor-PGDM-d6

PropertyTetranor-PGDMTetranor-PGDM-d6
CAS Number70803-91-71314905-92-4
Molecular FormulaC₁₆H₂₄O₇C₁₆H₁₈O₇D₆
Molecular Weight (g/mol)328.36334.40
Deuterium PositionsN/A17,17′,18,18′,19,19′
Key Functional GroupsDicarboxylic acids, hydroxyl, ketoIdentical to non-deuterated form

Synthetic Pathways for Deuterated Prostaglandin Metabolites

The synthesis of tetranor-PGDM-d6 involves regioselective deuterium incorporation during the preparation of prostaglandin precursors. A patented route (WO2011/159740 A2) describes a multi-step process starting with deuterated arachidonic acid or advanced prostaglandin intermediates [2]. Deuterium atoms are introduced at aliphatic positions via catalytic deuteration or using deuterated reagents (e.g., NaBD₄, D₂O) to ensure ≥99% isotopic purity [3]. Key steps include:

  • Deuterated precursor synthesis: Introduction of deuterium at C-17–C-19 positions through reduction of alkynes or carbonyl groups with deuterated hydrides.
  • Ring formation: Assembly of the cyclopentane core via oxidative cyclization or enzymatic transformation.
  • Side-chain modifications: Oxidation and cleavage reactions to generate the tetranor structure (loss of four carbons from the carboxyl terminus) [2].
  • Purification: Reverse-phase chromatography and crystallization to isolate tetranor-PGDM-d6 from non-deuterated byproducts, confirmed by LC-MS and NMR [3]. Challenges include preventing deuterium loss during acidic/basic steps and achieving regiospecific labeling. The final product serves as an internal standard for mass spectrometry, compensating for matrix effects and extraction losses in biological samples [3] [4].

Table 2: Key Steps in Tetranor-PGDM-d6 Synthesis

StepReagents/TechniquesPurpose
Deuterium IncorporationNaBD₄, D₂O, catalytic deuterationIntroduce 6 deuterium atoms at aliphatic chains
Cyclopentane FormationOxidative cyclization or COX-2 enzymatic catalysisConstruct prostaglandin core ring
Side-Chain Shorteningβ-oxidation mimics or chemical degradationGenerate tetranor structure (C20 → C16)
PurificationReverse-phase HPLC, crystallizationAchieve ≥99% isotopic and chemical purity

Biosynthetic Origins: Relationship to Prostaglandin D₂ (PGD₂) Metabolism

Tetranor-PGDM-d6 traces its biosynthetic relevance to endogenous tetranor-PGDM, the terminal metabolite of PGD₂. Prostaglandin D₂ is synthesized primarily by hematopoietic PGD synthase (HPGDS) in immune cells (e.g., mast cells, macrophages) and lipocalin-type PGDS (L-PGDS) in the central nervous system [1] [5]. PGD₂ undergoes rapid in vivo metabolism:

  • Step 1: Dehydration to form PGJ₂ derivatives.
  • Step 2: β-oxidation of the carboxyl side chain, shortening it by four carbons to generate tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) [1].Urinary tetranor-PGDM constitutes >80% of PGD₂ metabolites in humans, making it a definitive biomarker for systemic PGD₂ production [1]. Its elevation in pathologies like Duchenne Muscular Dystrophy (DMD) correlates with HPGDS overexpression in dystrophic muscle, implicating PGD₂ in inflammation-mediated muscle degeneration [5]. Tetranor-PGDM-d6 mirrors this pathway analytically but is introduced exogenously as a quantitative reference for endogenous metabolite levels.

Table 3: Enzymes in PGD₂-Tetranor-PGDM Biosynthesis

EnzymeLocalizationRole in Pathway
Cyclooxygenase-1 (COX-1)UbiquitousConverts arachidonic acid to PGH₂ (precursor to PGD₂)
HPGDSMast cells, macrophagesConverts PGH₂ to PGD₂ in immune/inflammatory contexts
L-PGDSCNS, cerebrospinal fluidProduces PGD₂ in neural tissues
Dehydrogenases/CytochromesLiver, kidneysOxidize PGD₂ to tetranor-PGDM via β-oxidation

Enzymatic Pathways Involving Cyclooxygenase (COX) Isoforms

Tetranor-PGDM biosynthesis is COX-1-dependent, as demonstrated by murine knockout models. Genetic deletion of COX-1 reduces urinary tetranor-PGDM by >70%, while COX-2 deletion shows negligible effects [1]. This isoform specificity is conserved in humans:

  • Selective COX-2 inhibitors (e.g., celecoxib) do not suppress tetranor-PGDM.
  • Non-selective COX inhibitors (e.g., ibuprofen) reduce urinary tetranor-PGDM by >50% [1] [4].COX-1-derived PGD₂ biosynthesis increases during inflammation. Lipopolysaccharide (LPS) challenge in humans elevates urinary tetranor-PGDM 3-fold, coinciding with fever and cytokine release [1]. Niacin-induced flushing also increases tetranor-PGDM, linking it to vasodilatory responses [1]. In pathological states like diabetic nephropathy, COX-1 upregulation correlates with rising tetranor-PGDM levels, reflecting inflammatory progression [4]. Tetranor-PGDM-d6 enables precise quantification of these changes in LC-MS/MS assays, revealing COX-1-driven PGD₂ dynamics in health and disease.

Table 4: Regulation of Tetranor-PGDM by COX Isoforms and Stimuli

Experimental ModelInterventionEffect on Tetranor-PGDMImplication
COX-1 Knockout MiceGenetic deletion↓ >70%Major dependence on COX-1
COX-2 Knockout MiceGenetic deletionNo significant changeMinor role for COX-2
Human LPS ChallengeBacterial endotoxin↑ 3-foldInflammation increases PGD₂
Niacin AdministrationVasodilatory dose↑ 2-foldPGD₂ mediates flushing
Diabetic NephropathyDisease progression↑ with kidney dysfunctionRenal inflammation marker

Properties

Product Name

tetranor-PGDM-d6

IUPAC Name

8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-2,2,3,3,4,4-hexadeuterio-6-oxooctanoic acid

Molecular Formula

C16H24O7

Molecular Weight

334.39 g/mol

InChI

InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,14+/m1/s1/i1D2,2D2,4D2

InChI Key

VNJBSPJILLFAIC-OSZDNXCMSA-N

SMILES

C1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O

Synonyms

(1R,2R,3S)-2-(2-Carboxyethyl)-3-hydroxy-ε,5-dioxocyclopentaneoctanoic Acid-d6 ; 11,15-Dioxo-9α-hydroxy-2,3,4,5-tetranorprostane-1,20-dioic Acid-d6 ; [1R-(1α,2β,3β)]-2-(2-Carboxyethyl)-3-hydroxy-ε,5-dioxocyclopentaneoctanoic Acid-d6

Canonical SMILES

C1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O

Isomeric SMILES

[2H]C([2H])(CC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCC(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.